molecular formula C21H19NO3 B5533687 8-allyl-N-(2,5-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 6416-19-9

8-allyl-N-(2,5-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B5533687
CAS RN: 6416-19-9
M. Wt: 333.4 g/mol
InChI Key: CLOUQQOHMRMNTJ-UHFFFAOYSA-N
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Description

Chromene derivatives, including 2-oxo-2H-chromene carboxamides, are of significant interest in medicinal chemistry due to their diverse pharmacological activities. They serve as crucial intermediates in synthesizing biologically active compounds and are explored for their potential in various applications, excluding drug use and dosage considerations.

Synthesis Analysis

Rapid synthesis methods for chromene derivatives involve several steps, including etherification, oximation, and Beckmann rearrangement, starting from commercially available precursors. These methods aim to optimize reaction conditions for better yields and purity (Zhu et al., 2014).

Molecular Structure Analysis

The molecular structures of chromene derivatives have been elucidated using X-ray crystallography, revealing diverse conformations and interactions. For example, studies show planar structures with anti conformations and cis or trans relationships between amide and pyran ring oxygen atoms (Reis et al., 2013).

Chemical Reactions and Properties

Chromene derivatives undergo various chemical reactions, including Friedländer reactions to yield chromeno[2,3-b]pyridines, highlighting the versatility of chromene compounds in synthesizing heterocyclic structures (Ibrahim, 2010).

Physical Properties Analysis

The physical properties, such as crystal structure and stability, of chromene derivatives are determined through crystallographic studies. These studies help understand the compounds' stability and interactions within the crystal lattice (Gomes et al., 2015).

properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3/c1-4-6-15-7-5-8-16-12-17(21(24)25-19(15)16)20(23)22-18-11-13(2)9-10-14(18)3/h4-5,7-12H,1,6H2,2-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLOUQQOHMRMNTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC3=C(C(=CC=C3)CC=C)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351872
Record name N-(2,5-Dimethylphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-1-benzopyran-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6416-19-9
Record name N-(2,5-Dimethylphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-1-benzopyran-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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